Scientific Field: Spectroscopy and Computational Chemistry.
Methods of Application: The study involved analysis of absorption-pH profile and Förster cycle of FP1.
Results: The study revealed that the excited state of FP1 is more acidic than its ground state.
Scientific Field: Organic Chemistry.
Summary of Application: The furo[3,2-b]pyrrole, a related compound to the one , was synthesized as a part of heteropentalenes.
Scientific Field: Medicinal Chemistry.
Summary of Application: Furo[3,2-b]pyrrole derivatives have been synthesized and tested for their antibacterial activity.
Methods of Application: The synthesis involved various reactions including the Perkin’s conditions, Suzuki coupling reaction, and reactions under microwave irradiation.
Scientific Field: Fluorescence Spectroscopy.
Summary of Application: A derivative of furo[2,3-b]pyridine, 1-(3-Amino-4-(4-(tert-butyl)phenyl)−6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one, was synthesized and its fluorescence behavior was studied.
Methods of Application: The study involved the synthesis of the compound and subsequent analysis of its fluorescence behavior.
Results: The compound exhibited interesting fluorescence properties.
Summary of Application: The compound “2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol” is listed under the category of halogenated heterocycles.
1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone is an organosilicon compound characterized by a furo[3,2-b]pyridine core, a trimethylsilyl group, and an ethanone moiety. Its chemical structure is notable for the combination of these functional groups, which contribute to its potential reactivity and biological properties. The compound has the chemical formula C12H15NOSi and is recognized by the CAS number 1228666-31-6 .
Due to the lack of specific information, it is advisable to handle this compound with caution following standard laboratory safety protocols for unknown chemicals. Potential hazards may include:
The synthesis of 1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone generally involves several steps:
The compound has several applications across various fields:
Research into the interaction mechanisms of 1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone indicates that it may inhibit specific signaling pathways, such as the protease activated receptor 2 (PAR-2) pathway. This suggests potential therapeutic roles in conditions where PAR-2 signaling is implicated. Studies have shown that compounds derived from similar structures can effectively modulate these biological pathways, highlighting the significance of this compound in medicinal chemistry .
Several compounds share structural similarities with 1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone. Here are a few notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
1-(Furo[3,2-b]pyridin-6-yl)ethanone | C9H7NO2 | Lacks trimethylsilyl group; simpler structure. |
6-(Trimethylsilyl)pyridine | C8H11NSi | Pyridine base without furan; different reactivity profile. |
4-(Trimethylsilyl)phenol | C10H14OSi | Contains a phenolic structure; different biological interactions. |
These compounds differ primarily in their functional groups and core structures, which influence their reactivity and potential applications in medicinal chemistry. The unique combination of the furo[3,2-b]pyridine core with the trimethylsilyl group and ethanone moiety sets 1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone apart from these similar compounds, potentially offering distinct pharmacological benefits and synthetic utility .